D-ofloxacin [(R)-(+)-ofloxacin] is the less active enantiomer of the racemic fluoroquinolone antibiotic, ofloxacin. [, ] It exhibits significantly lower antibacterial activity compared to its counterpart, levofloxacin [(S)-(-)-ofloxacin]. [, , , ] D-ofloxacin is typically synthesized as a byproduct during the production of levofloxacin. []
(R)-Ofloxacin is derived from the earlier generation of fluoroquinolones, which were developed to enhance antibacterial activity and reduce side effects. It belongs to the class of fluoroquinolone antibiotics, characterized by a bicyclic core structure that includes a quinolone ring and a fluorine atom at position 6. This structural feature is critical for its mechanism of action, which involves inhibition of bacterial DNA gyrase and topoisomerase IV.
The synthesis of (R)-Ofloxacin has been explored through various methods, emphasizing efficiency and yield. One notable method involves asymmetric Brønsted acid-catalyzed transfer hydrogenation, which provides excellent enantiofacial discrimination with low catalyst loadings under mild conditions. The key steps in this synthesis include:
The synthesis routes are designed to minimize environmental impact while maximizing yield and purity.
The molecular formula for (R)-Ofloxacin is , with a molecular weight of approximately 361.37 g/mol. The structural analysis reveals:
The three-dimensional conformation plays a crucial role in its interaction with bacterial enzymes .
(R)-Ofloxacin participates in various chemical reactions that are essential for its activity and synthesis:
These reactions are vital for both synthetic routes and understanding drug metabolism.
(R)-Ofloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV—enzymes crucial for DNA replication and transcription. The mechanism involves:
The physical and chemical properties of (R)-Ofloxacin include:
These properties influence formulation strategies for pharmaceutical applications.
(R)-Ofloxacin has several scientific applications:
Chiral resolution remains a cornerstone for obtaining enantiomerically pure (R)-Ofloxacin from its racemate (RS-OFX). Recent advances leverage supramolecular chemistry and chromatographic methods:
Table 1: Performance Metrics for (R)-Ofloxacin Resolution Techniques
Method | Key Agent | Yield (%) | ee (%) | Time | Advantages |
---|---|---|---|---|---|
Cocrystallization | L-Glutamic acid | 78 | >98 | 48 h | Solvent efficiency, high selectivity |
Ligand-Exchange HPLC | L-Leucine/Cu²⁺ | >95* | 99.9* | 20 min | Rapid analysis, low detection limits |
Capillary Electrophoresis | Vancomycin (8 mM) | N/A | Baseline | <15 min | High resolution, minimal solvent use |
*Yield and ee refer to isolated (R)-enantiomer purity post-separation.Source: [1] [5]
Asymmetric catalysis offers a stereoselective route to (R)-Ofloxacin, circumventing resolution steps:
Table 2: Solvent Properties for Asymmetric Synthesis
Solvent | Origin | Boiling Point (°C) | Water Miscibility | Advantages in Catalysis |
---|---|---|---|---|
2-MeTHF | Furfural reduction | 80 | 140 g/L | Low toxicity, high stability |
CPME | 100% atom-economy synth | 106 | 1.1 g/100g | Peroxide-resistant, easy recovery |
DMF (Conventional) | Fossil-based | 153 | Miscible | High polarity but genotoxic |
Source: [3]
Biocatalysis enables enantioselective synthesis under mild conditions using enzymes or whole cells:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: